4-Amino-2-methoxybenzene-1-sulfonyl fluoride
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Overview
Description
4-Amino-2-methoxybenzene-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C7H8FNO3S and its molecular weight is 205.2. The purity is usually 95%.
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Scientific Research Applications
Inhibition of β-Class Carbonic Anhydrases
Research by Ceruso et al. (2014) explored the effectiveness of fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, including those related to 4-amino-2-methoxybenzene-1-sulfonyl fluoride, as inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are vital for the bacterium's lifecycle, and inhibition could lead to new antimycobacterial agents (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Synthesis and Polymerization of Arylsulfonic Polymers
Hart and Timmerman (1960) demonstrated the use of aminobenzenesulfonyl fluorides, closely related to this compound, in the synthesis of polymers and copolymers bearing sulfonic acid groups. This process involved reacting aminobenzenesulfonyl fluorides with acrylic or methacrylic acid chloride or vinyl isocyanate to produce substituted acrylamides or vinylureas, which were then polymerized or copolymerized (Hart & Timmerman, 1960).
Chemical Modification of Cell Membranes
Knauf and Rothstein (1971) conducted research on amino-reactive reagents, such as this compound, to study their effects on ion permeability in human red blood cells. They observed that these compounds could decrease anion permeability, thereby influencing ion flow across cellular membranes (Knauf & Rothstein, 1971).
Synthesis of Aliphatic Sulfonyl Fluorides
Xu et al. (2019) presented a method for synthesizing aliphatic sulfonyl fluorides, which include compounds similar to this compound. This method is vital for research in chemical biology and molecular pharmacology, allowing for the creation of diverse sulfonyl fluoride compound libraries (Xu, Xu, Yang, Cao, & Liao, 2019).
Mechanism of Action
While the specific mechanism of action for “4-Amino-2-methoxybenzene-1-sulfonyl fluoride” is not mentioned in the search results, it is known to be an inhibitor of serine proteases.
Safety and Hazards
Future Directions
The future directions for the use of sulfonyl fluorides like “4-Amino-2-methoxybenzene-1-sulfonyl fluoride” are promising. They have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues . The diagnostic value of sulfonyl fluoride in 18F-labelled biomarkers in positron emission tomography has also drawn much attention .
Properties
IUPAC Name |
4-amino-2-methoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZUWQKELKKVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822767-05-4 |
Source
|
Record name | 4-amino-2-methoxybenzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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